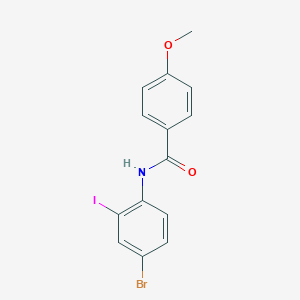![molecular formula C17H17Cl2N5O2 B283227 N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B283227.png)
N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine, also known as DCM, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of tetrazole-based compounds and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine has been found to exhibit various therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. Studies have shown that N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine can inhibit the activity of various enzymes involved in inflammation and cancer, making it a potential therapeutic agent for the treatment of these diseases.
Mecanismo De Acción
The mechanism of action of N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine involves the inhibition of various enzymes involved in inflammation and cancer. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition of MMPs can help prevent the spread of cancer cells.
Biochemical and Physiological Effects:
N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine has been found to have anti-oxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine in lab experiments is its ability to inhibit the activity of specific enzymes involved in inflammation and cancer. This makes it a useful tool for studying the mechanisms of these diseases. However, one of the limitations of using N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are several future directions for research on N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine. One area of research could be to study its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of research could be to study its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine.
Métodos De Síntesis
N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine can be synthesized using a multistep process involving the reaction of 3-methoxybenzyl alcohol with 2,6-dichlorobenzyl chloride, followed by the reaction with sodium azide and subsequent reduction with lithium aluminum hydride. The final product is obtained after purification using column chromatography.
Propiedades
Fórmula molecular |
C17H17Cl2N5O2 |
|---|---|
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
N-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C17H17Cl2N5O2/c1-24-17(21-22-23-24)20-9-11-6-7-15(16(8-11)25-2)26-10-12-13(18)4-3-5-14(12)19/h3-8H,9-10H2,1-2H3,(H,20,21,23) |
Clave InChI |
WTUAWUCKYKHYPM-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC |
SMILES canónico |
CN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283148.png)
![Ethyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283151.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B283152.png)

![2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B283154.png)
![{5-Bromo-2-ethoxy-4-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetonitrile](/img/structure/B283155.png)
![2-(3,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B283156.png)
![2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283157.png)
![N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine](/img/structure/B283160.png)


![2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B283164.png)
![(2-Ethoxy-6-iodo-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetonitrile](/img/structure/B283165.png)
![N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B283168.png)